molecular formula C5H11ClN2O B613189 (R)-Pyrrolidine-2-carboxamide hydrochloride CAS No. 50894-62-7

(R)-Pyrrolidine-2-carboxamide hydrochloride

Cat. No.: B613189
CAS No.: 50894-62-7
M. Wt: 150.6
InChI Key: CSKSDAVTCKIENY-PGMHMLKASA-N
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Description

®-Pyrrolidine-2-carboxamide hydrochloride is a chiral compound with significant importance in various scientific fields. It is an organic compound that contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Pyrrolidine-2-carboxamide hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an amino acid derivative with a suitable reagent to form the pyrrolidine ring. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.

Industrial Production Methods: Industrial production of ®-Pyrrolidine-2-carboxamide hydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: ®-Pyrrolidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation techniques.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine oxides, while substitution reactions can introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

®-Pyrrolidine-2-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-Pyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present. The pathways involved often include binding to active sites or altering the conformation of target proteins, leading to changes in their activity.

Comparison with Similar Compounds

    (S)-Pyrrolidine-2-carboxamide hydrochloride: The enantiomer of ®-Pyrrolidine-2-carboxamide hydrochloride, with different stereochemistry.

    Pyrrolidine-2-carboxylic acid: A related compound without the amide group.

    Pyrrolidine: The parent compound without the carboxamide group.

Uniqueness: ®-Pyrrolidine-2-carboxamide hydrochloride is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2R)-pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c6-5(8)4-2-1-3-7-4;/h4,7H,1-3H2,(H2,6,8);1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKSDAVTCKIENY-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673769
Record name D-Prolinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50894-62-7
Record name D-Prolinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-pyrrolidine-2-carboxamide hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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